6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound featuring both quinoline and pyrrole structural motifs. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a valuable building block for the synthesis of more complex heterocyclic compounds and is being explored for its therapeutic potential in medicine and materials science applications .
The compound can be classified under heterocyclic organic compounds, specifically within the categories of quinolines and pyrroles. Its unique structure combines features from both classes, making it a subject of interest in organic chemistry and medicinal research. The chemical formula for 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is C13H12N2, with a molecular weight of approximately 196.25 g/mol .
The synthesis of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline typically involves cyclization reactions between appropriate precursors. A common method includes the condensation of a quinoline derivative with a pyrrole precursor, often facilitated by solvents such as tetrahydrofuran and various catalysts to enhance the cyclization process.
Key Steps in Synthesis:
Industrial production may utilize similar methods but optimized for larger-scale synthesis, often employing continuous flow reactors for consistency .
The molecular structure of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline consists of a quinoline ring fused with a pyrrole ring. The arrangement of atoms contributes to its chemical properties and reactivity.
Structural Features:
The compound's structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the compound. For instance, NMR can provide insights into the environment of hydrogen atoms within the molecule, while IR spectroscopy can identify functional groups based on characteristic absorption bands .
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is capable of undergoing several chemical reactions:
Common Reagents and Conditions:
These reactions typically require controlled temperatures and inert atmospheres to minimize side reactions .
The physical properties of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline include:
Chemical properties include reactivity patterns typical of heterocyclic compounds:
Quantitative analyses such as log P (partition coefficient) can also provide insights into its lipophilicity, which is essential for drug design considerations .
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline has several notable applications:
Quinoline-pyrrole hybrids emerged from systematic explorations of fused heterocycles beginning in the mid-20th century. Early research focused on naturally occurring pyrroloquinoline alkaloids isolated from Dendrobates histrionicus frogs, such as gephyrotoxin (1977), which demonstrated noncompetitive inhibition of nicotinic acetylcholine receptors [1]. This discovery spurred synthetic efforts to mimic these bioactive structures, leading to hexahydropyrrolo[1,2-a]quinolines with analgesic and antiemetic properties by the 1980s [1]. The 1990s marked a shift toward anticancer applications, with researchers elucidating structure-activity relationships (SAR) for derivatives like 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which inhibited tubulin polymerization (IC₅₀ = 34–83 nM) in renal, melanoma, and ovarian cancer cells [1].
Table 1: Historical Milestones in Quinoline-Pyrrole Hybrid Development
Time Period | Key Advancement | Biological Activity | Reference |
---|---|---|---|
1970s | Isolation of gephyrotoxin from frog alkaloids | Nicotinic acetylcholine receptor antagonism | [1] |
1980s | Synthesis of hexahydropyrrolo[1,2-a]quinolinediones | Analgesic and antiemetic effects | [1] |
1990s | Development of 1-benzoyl-3-cyanopyrroloquinolines | Tubulin inhibition (GI₅₀ = 27–77 nM) | [1] |
2000s | FDA approval of bedaquiline (diarylquinoline) | Anti-tubercular activity | [4] |
2010–Present | Design of fused tetracyclic quinolines (e.g., isoindoloquinolines) | Topoisomerase II/DNA gyrase inhibition | [5] |
The 2000s witnessed clinical validation with bedaquiline, a diarylquinoline bearing a pyrrolidine moiety approved for multidrug-resistant tuberculosis (2012). Its mechanism—inhibiting mycobacterial ATP synthase—highlighted the pharmacophoric utility of pyrrolidine in enhancing target affinity [4] [9]. Concurrently, synthetic methodologies evolved to access complex architectures like isoindolo[2,1-a]quinolines, which exhibited topoisomerase-II inhibition (2010s) [5]. These innovations underscore the scaffold’s adaptability in addressing diverse disease targets through rational heterocyclic fusion.
Heterocyclic fusion in 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline optimizes pharmacodynamic and pharmacokinetic properties through three primary mechanisms:
Table 2: Comparative Physicochemical Properties of Quinoline, Pyrrole, and Their Hybrid
Property | Quinoline | 3,4-Dihydro-2H-pyrrole | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
---|---|---|---|---|
Aromaticity | Fully aromatic | Non-aromatic (partially saturated) | Partially aromatic | |
log P (Calculated) | 2.5–3.0 | 0.8–1.2 | 2.0–2.5 | |
Hydrogen Bond Acceptors | 1 (N) | 1 (N) | 2 (N atoms) | |
Molecular Planarity | High | Low | Moderate (quinoline planar; pyrroline puckered) | |
Representative Bioactivity | DNA intercalation (e.g., camptothecin) | Enzyme inhibition (e.g., proline mimetics) | Dual-target engagement (e.g., kinase/DNA inhibition) | [1] [6] [10] |
SAR studies further elucidate the scaffold’s versatility. Electron-donating groups (e.g., methoxy) at the quinoline C6 position boost antitumor activity by 5-fold, likely through enhanced DNA intercalation or oxidative stress modulation [1] [10]. Conversely, C3-cyano substitution in pyrroloquinolines augments tubulin binding by forming dipole interactions with β-tubulin’s Asn258 residue [1]. The dihydropyrrole’s conformation also influences bioactivity: tetrahydro derivatives exhibit greater conformational flexibility, enabling adaptation to sterically constrained enzyme pockets inaccessible to fully planar scaffolds [5] [7].
Table 3: Structure-Activity Relationships in Quinoline-Pyrrole Hybrids
Structural Feature | Modification Impact | Target Affinity Change | Mechanistic Insight | |
---|---|---|---|---|
Quinoline C6 position | Hydroxy/methoxy substitution ↑ | Antiproliferative IC₅₀ ↓ 40–60% | Enhanced DNA intercalation or ROS generation | [1] [10] |
Pyrrole C3 position | Saturation (dihydro vs. tetrahydro) ↑ | Kinase inhibition Kᵢ ↓ 3-fold | Improved hydrophobic pocket fitting | [5] [7] |
Linker regiochemistry | Fusion at quinoline C6 (vs. C5) ↑ | Tubulin polymerization IC₅₀ ↓ 50% | Optimal vector for colchicine-site binding | [1] |
Pyrrole N-substitution | Methyl/Acetyl ↓ | CDK-5 binding ΔG ↑ 1.5 kcal/mol | Steric clash with catalytic cleft | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1